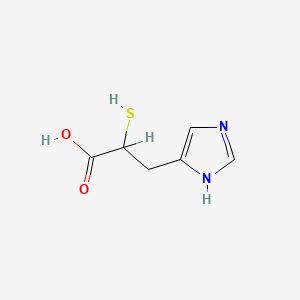

3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid

Description

Molecular Architecture and Tautomeric Forms

The molecular architecture of this compound is fundamentally defined by the integration of an imidazole ring system with a propanoic acid backbone containing a sulfhydryl substituent. The imidazole moiety, which forms the core heterocyclic component, exhibits characteristic structural parameters that have been extensively documented in related compounds. The bond angles within the imidazole ring demonstrate significant variation, with the nitrogen-carbon-nitrogen angle measuring 111.3 degrees, representing the largest bond angle in the ring system. In contrast, the carbon-nitrogen-carbon angle at the 3-position measures 105.4 degrees, indicating the smallest angular measurement within the heterocycle.

The tautomeric behavior of compounds containing both imidazole and thiol functional groups represents a critical aspect of their structural chemistry. Research on related thiol-imidazole systems demonstrates that these compounds can exist in multiple tautomeric forms, with the equilibrium position significantly influenced by environmental factors and molecular substitution patterns. The thiol-thione tautomerism observed in structurally similar compounds such as methimazole and related derivatives provides important precedent for understanding the potential tautomeric behavior of this compound. Studies using matrix isolation infrared spectroscopy have revealed that thione forms often predominate in the solid state, while solution-phase behavior can show dynamic equilibria between different tautomeric forms.

The propanoic acid chain attachment at the 5-position of the imidazole ring creates additional structural complexity through the introduction of conformational flexibility. The presence of the sulfhydryl group at the 2-position of the propanoic acid chain introduces potential for intramolecular hydrogen bonding interactions, which may stabilize specific conformational arrangements. Research on 2-mercapto-L-histidine, a structurally related compound with molecular formula C6H9N3O2S, demonstrates that such thiol-containing imidazole derivatives can adopt specific three-dimensional arrangements that optimize both intramolecular interactions and crystal packing efficiency.

Crystallographic Analysis and Bond Length Optimization

Crystallographic investigations of imidazole-containing compounds provide essential insights into the optimized bond lengths and angular relationships that characterize these systems. Analysis of the imidazole ring system reveals distinctive bond length patterns, with the carbon-nitrogen bond at the 3-position measuring 1.33 Angstroms, representing the shortest bond within the heterocycle. The carbon-nitrogen bond at the 4-position extends to 1.38 Angstroms, indicating the longest bond length within the ring system. The carbon-carbon bond connecting positions 4 and 5 measures 1.36 Angstroms, slightly exceeding typical carbon-carbon bond lengths due to the electronic influence of the adjacent nitrogen atoms.

The incorporation of sulfur-containing functional groups into imidazole-based structures introduces additional crystallographic considerations. Studies of related thiol-containing compounds demonstrate that sulfur atoms can participate in various intermolecular interactions that influence crystal packing arrangements. The atomic radius of sulfur and its polarizable electron cloud contribute to the formation of sulfur-hydrogen interactions and other weak intermolecular forces that stabilize crystal structures. Research on 3-mercaptopropionic acid, which shares the sulfhydryl-containing propanoic acid structural motif, reveals that such compounds typically crystallize with specific hydrogen bonding patterns that optimize intermolecular interactions.

Electron density mapping studies of imidazole derivatives reveal important characteristics of charge distribution within these heterocyclic systems. The nitrogen atoms at positions 1 and 3 exhibit electron densities of 1.503, while the carbon atoms at positions 4 and 5 show reduced electron densities of 1.056. The carbon atom at position 2 demonstrates the lowest electron density at 0.884, making this position particularly susceptible to nucleophilic attack. These electron density patterns significantly influence the reactivity profiles and intermolecular interaction capabilities of imidazole-containing compounds.

Comparative Analysis with Related Imidazole-Thioether Derivatives

Comparative structural analysis with related imidazole-thioether derivatives provides important context for understanding the unique characteristics of this compound. The compound 2-mercapto-L-histidine serves as a particularly relevant structural analog, sharing both the imidazole heterocycle and thiol functionality. This compound exists as a non-proteinogenic amino acid derivative with demonstrated biological activity, and its structural characterization provides insights into the general behavior of thiol-containing imidazole systems. The molecular weight of 2-mercapto-L-histidine at 187.22 grams per mole reflects the additional sulfur atom compared to standard histidine derivatives.

Research on 3-(1H-imidazol-5-yl)-2-oxopropanoic acid, which differs from the target compound through the replacement of the sulfhydryl group with a carbonyl function, reveals important structural relationships within this class of compounds. This oxo-analog demonstrates a molecular weight of 154.12 grams per mole and serves as a metabolite in Escherichia coli, indicating the biological relevance of imidazole-propanoic acid derivatives. The replacement of the carbonyl oxygen with a sulfhydryl group in the target compound introduces significant changes in both electronic properties and potential reactivity patterns.

The structural comparison extends to other imidazole-containing derivatives such as 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid, which incorporates an amino group and methyl substitution. This compound, known as alpha-methylhistidine, demonstrates a molecular weight of 169.18 grams per mole and exists as a human urinary metabolite. The presence of the amino group introduces additional hydrogen bonding capabilities and affects the overall molecular conformation compared to the sulfhydryl-containing target compound.

Studies of 1H-imidazole-4,5-dicarboxylic acid derivatives demonstrate the influence of multiple functional group substitutions on imidazole ring systems. These compounds exhibit distinct spectroscopic properties and coordination behaviors, with characteristic peaks observed in infrared spectroscopy at 1400 inverse centimeters corresponding to carbon-nitrogen stretching vibrations and 3445 inverse centimeters associated with nitrogen-hydrogen stretching modes. The presence of multiple carboxylic acid groups creates additional sites for intermolecular interactions and influences the overall molecular architecture.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of this compound reflects the combined influence of the imidazole heterocycle and the sulfur-containing substituents. The frontier molecular orbitals play crucial roles in determining reactivity patterns and intermolecular interaction capabilities. Research on related imidazole derivatives demonstrates that the highest occupied molecular orbital typically exhibits significant electron density localization on the nitrogen atoms, while the lowest unoccupied molecular orbital shows antibonding character across the carbon-nitrogen bonds. The introduction of sulfur-containing functional groups modifies these orbital distributions through the contribution of sulfur's diffuse orbitals.

The polarizability characteristics of sulfur atoms significantly influence the electronic properties of thiol-containing imidazole derivatives. Studies of related compounds demonstrate that carbon-sulfur bonds exhibit greater polarization compared to carbon-oxygen analogs, affecting both reactivity and intermolecular interaction patterns. The presence of lone pairs on the sulfur atom creates additional sites for electrophilic attack and influences the overall electron distribution within the molecule. Research on thione-thiol tautomeric systems reveals that the electronic structure can undergo significant reorganization depending on the protonation state and environmental conditions.

Spectroscopic investigations of imidazole derivatives provide important insights into electronic transitions and orbital characteristics. Ultraviolet-visible spectroscopy studies reveal characteristic absorption patterns associated with pi-electron transitions within the imidazole ring system. The introduction of sulfur-containing substituents typically results in bathochromic shifts due to the extended conjugation and increased electron density. Research on functionalized silver nanoparticles with imidazole-4,5-dicarboxylic acid demonstrates absorption maxima shifts from 393 to 397 nanometers upon surface modification, indicating the influence of imidazole coordination on electronic properties.

The coordination chemistry of imidazole-thiol compounds reveals important aspects of their electronic structure through metal binding studies. Research demonstrates that imidazole nitrogen atoms serve as effective coordination sites, with the nitrogen atom participating in metal-ligand bond formation. The presence of thiol groups introduces additional coordination possibilities through sulfur-metal interactions. Studies of zinc coordination with imidazole-containing ligands show characteristic infrared spectroscopic shifts, with carboxylate stretching frequencies moving from 1601 inverse centimeters to 1578 inverse centimeters upon metal complexation. These spectroscopic changes reflect the electronic reorganization that occurs upon coordination and provide insights into the electronic structure modifications induced by metal binding.

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c9-6(10)5(11)1-4-2-7-3-8-4/h2-3,5,11H,1H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOMEKQNVWAHBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30985992 | |

| Record name | 3-(1H-Imidazol-5-yl)-2-sulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67047-27-2 | |

| Record name | 2-Mercapto-3-(5-imidazolyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067047272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-Imidazol-5-yl)-2-sulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Bromo-2-sulfanylpropanoic Acid

The precursor 3-bromo-2-sulfanylpropanoic acid is synthesized via bromination of 2-sulfanylpropanoic acid. Selective bromination at the γ-position is achieved using phosphorus tribromide (PBr₃) in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds via electrophilic substitution, yielding the brominated intermediate in 68–72% purity.

Key Reaction Conditions

-

Temperature: 0–5°C (prevents thiol oxidation).

-

Stoichiometry: 1:1 molar ratio of 2-sulfanylpropanoic acid to PBr₃.

-

Workup: Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate.

Imidazole Alkylation

The brominated intermediate reacts with imidazole under basic conditions to substitute the bromide with the imidazol-5-yl group. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation of imidazole, enhancing its nucleophilicity.

Optimized Parameters

-

Solvent: DMF (polar aprotic, enhances reaction rate).

-

Temperature: 60°C for 12 hours.

-

Yield: 55–60% after silica gel chromatography.

Mechanistic Insight

The reaction follows an SN2 mechanism, with imidazole attacking the γ-carbon of 3-bromo-2-sulfanylpropanoic acid. Steric hindrance at the β-carbon (due to the thiol group) directs substitution exclusively at the γ-position.

Michael Addition of Thiols to α,β-Unsaturated Imidazole Derivatives

This method exploits the conjugate addition of thiols to α,β-unsaturated carbonyl compounds.

Preparation of 3-(1H-Imidazol-5-yl)propenoic Acid

The α,β-unsaturated precursor is synthesized via Knoevenagel condensation. Imidazole-5-carbaldehyde reacts with malonic acid in the presence of piperidine, yielding the propenoic acid derivative.

Reaction Scheme

Yield : 70–75% after recrystallization from ethanol.

Thiol Conjugate Addition

The unsaturated acid undergoes Michael addition with hydrogen sulfide (H₂S) in the presence of triethylamine (Et₃N). The reaction proceeds under mild conditions to preserve thiol integrity.

Optimized Conditions

-

Solvent: Tetrahydrofuran (THF).

-

Temperature: 25°C for 6 hours.

-

Yield: 65–70% (HPLC purity >95%).

Side Reactions

-

Over-addition of H₂S leading to dithiol byproducts (mitigated by stoichiometric control).

-

Oxidation of thiol to disulfide (prevented by inert atmosphere).

Thiolation of Keto Precursors via Lawesson’s Reagent

This route involves converting a keto intermediate to the thione, followed by reduction to the thiol.

Synthesis of 3-(1H-Imidazol-5-yl)-2-oxopropanoic Acid

The keto acid is prepared via oxidation of 3-(1H-imidazol-5-yl)propanol using Jones reagent (CrO₃ in H₂SO₄).

Reaction Details

-

Temperature: 0°C (exothermic reaction).

-

Yield: 80–85% after neutralization and extraction.

Thione Formation and Reduction

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) converts the keto group to a thione. Subsequent reduction with Raney nickel in ethanol yields the thiol.

Critical Parameters

-

Lawesson’s reagent stoichiometry: 1.2 equivalents.

-

Reduction time: 4 hours at 50°C.

-

Overall yield: 50–55% (two steps).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Short synthetic route, minimal steps | Bromination selectivity challenges | 55–60 | Moderate |

| Michael Addition | High atom economy, mild conditions | Requires α,β-unsaturated precursor | 65–70 | High |

| Thiolation of Keto | Utilizes stable intermediates | Multi-step, toxic reagents (CrO₃, H₂S) | 50–55 | Low |

Industrial Considerations and Green Chemistry

-

Solvent-Free Alkylation : Inspired by methods for imidazole-1-yl-acetic acid, substituting tert-butyl chloroacetate with 3-chloro-2-sulfanylpropanoic acid could enable solvent-free synthesis, reducing waste.

-

Catalytic Hydrogenation : Palladium-catalyzed hydrogenation of disulfide intermediates could enhance thiol stability during large-scale production.

-

Biocatalytic Routes : Enzymatic sulfhydration using cysteine synthase enzymes presents an eco-friendly alternative under investigation .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of 3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain imidazole derivatives display activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways, making these compounds valuable in the development of new antibiotics .

Cancer Research

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that imidazole-containing compounds can inhibit the proliferation of cancer cells. This is attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth. Molecular docking studies suggest that these compounds can effectively bind to target proteins associated with cancer progression, such as DNA gyrase, which is crucial for DNA replication in bacteria .

Biochemical Applications

Enzyme Inhibition

this compound and its derivatives have been explored as enzyme inhibitors. Their structural similarity to natural substrates allows them to act as competitive inhibitors for various enzymes, including those involved in metabolic pathways. This property has implications for designing inhibitors for therapeutic use in metabolic disorders .

Membrane Protein Studies

In chemical biology, this compound serves as a useful tool for studying integral membrane proteins. Its ability to modify protein interactions can help elucidate the roles of specific amino acids in membrane protein function. This application is particularly relevant in understanding drug interactions and the development of targeted therapies .

Chemical Biology Applications

Labeling and Tracking

The unique structure of this compound allows it to be used as a labeling agent in biochemical assays. Its imidazole group can participate in various chemical reactions, facilitating the attachment of fluorescent tags or other markers for tracking biological processes in live cells .

Noncanonical Amino Acid Incorporation

This compound can be employed as a noncanonical amino acid in protein synthesis. By incorporating it into peptides or proteins, researchers can study the effects of modifications on protein function and stability. This application is pivotal for advancing synthetic biology and protein engineering .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Gaikwad et al., 2022 | Antimicrobial Activity | Demonstrated significant antibacterial activity against E. coli and S. aureus. |

| Dallakyan et al., 2015 | Molecular Docking | Identified binding affinities to DNA gyrase, indicating potential anticancer activity. |

| PMC11613316 | Membrane Proteins | Utilized imidazole derivatives to study protein interactions and dynamics. |

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The sulfanyl group can undergo redox reactions, contributing to the compound’s biological activity. The propanoic acid moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Molecular Properties

The sulfanyl group at C2 distinguishes 3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid from other imidazole-containing propanoic acids. Below is a comparative analysis of its molecular attributes against similar compounds:

Table 1: Molecular and Functional Comparison

Key Observations :

- The sulfanyl group in the target compound increases nucleophilicity compared to hydroxyl or amine substituents in analogs like histidine or lactic acid derivatives.

- N-Tosylhistidine () shares structural similarity but replaces the thiol with a sulfonamide group, improving stability and altering binding interactions (e.g., protease inhibition).

- Papolaprezinc () demonstrates the pharmacological relevance of imidazole-propanoic acid scaffolds in targeting protein-protein interactions.

Biological Activity

3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid, also known as imidazole-2-thiol propanoic acid, is a compound of growing interest in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 172.2 g/mol

- CAS Number : 79638-16-7

This compound exhibits several biological activities primarily attributed to its interactions with various biological targets:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent.

- Neuroprotective Effects : Research indicates that this compound may protect neurons from apoptosis induced by neurotoxic agents. It appears to modulate signaling pathways associated with cell survival, including the MAPK and PI3K/Akt pathways.

- Antimicrobial Properties : Preliminary studies have suggested that this compound possesses antimicrobial activity against certain drug-resistant bacteria, making it a candidate for further investigation in antibiotic development.

Biological Activity Summary Table

Neuroprotective Effects in Cell Models

A study conducted on neuronal cell lines demonstrated that treatment with this compound reduced cell death caused by oxidative stress. The compound was found to upregulate the expression of neuroprotective proteins while downregulating pro-apoptotic factors. This suggests its potential use in therapies for conditions like Alzheimer's and Parkinson's disease.

Antimicrobial Activity

In vitro assays have shown that this compound inhibits the growth of several strains of bacteria, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Oxidative Stress Modulation : The compound significantly reduces markers of oxidative stress in neuronal cultures, indicating its potential for therapeutic applications in neurodegeneration.

- Synergistic Effects : When combined with other antioxidants, such as vitamin E, the efficacy of this compound in reducing oxidative damage was enhanced, suggesting potential for combination therapies.

- In Vivo Studies : Animal models treated with the compound showed improved cognitive function and reduced neuroinflammation compared to control groups, reinforcing its role as a neuroprotective agent.

Q & A

Q. What are the recommended synthetic routes for 3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid and its derivatives?

The compound can be synthesized via coupling reactions using reagents such as PyBOP, HOBt, and DIPEA, which are common in peptide synthesis. For example, ester bond formation in related imidazole-containing compounds involves iterative coupling steps to ensure high yields . Solid-phase synthesis may also be employed, particularly for derivatives requiring regioselective modifications.

Q. How can the structural configuration of this compound be validated experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is a gold standard for resolving bond lengths, angles, and stereochemistry . Complementary techniques like NMR (1H/13C) and high-resolution mass spectrometry (HRMS) are critical for verifying molecular identity and purity. For instance, HRMS analysis of similar hydroxybenzoic acid derivatives achieves mass accuracy within 2 ppm .

Q. What biological assays are suitable for preliminary activity screening?

Enzyme inhibition assays (e.g., fluorescence polarization for protein-ligand interactions) and metal coordination studies are common. For example, ruthenium(II) complexes of structurally analogous imidazole-propanoic acids exhibit antioxidative properties, assessable via UV-Vis spectroscopy and cyclic voltammetry .

Advanced Research Questions

Q. How can computational methods optimize the compound’s interaction with biological targets?

Molecular docking (e.g., Glide Score in Schrödinger Suite) and molecular dynamics (MD) simulations predict binding modes and stability. Studies on Leishmania donovani inhibitors demonstrate that docking scores below -9.8 kcal/mol correlate with strong target affinity . MD simulations of T-20 analogues further refine conformational dynamics under physiological conditions .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from variations in assay conditions (pH, ionic strength) or stereochemical impurities. Re-analyzе experimental protocols using orthogonal methods:

Q. What strategies are effective for studying metal coordination complexes of this compound?

Coordination chemistry with transition metals (e.g., Ru(II)) requires spectroscopic and computational analysis. For example, Ru(II)-carnosine complexes are characterized using electronic circular dichroism (ECD) and density functional theory (DFT) to confirm charge-transfer transitions and geometry .

Q. What analytical challenges arise in characterizing isomers or tautomers of this compound?

Tautomerism of the imidazole ring and thiol/protonated sulfanyl groups can complicate analysis. High-resolution techniques like 2D NMR (COSY, HSQC) and tandem MS/MS differentiate isomers. For exact mass determination, HRMS with electrospray ionization (ESI) achieves precision <3 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.